3-Chloro-6-hydrazinopyridazine

Beschreibung

The exact mass of the compound 3-Chloro-6-hydrazinopyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-6-hydrazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-hydrazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

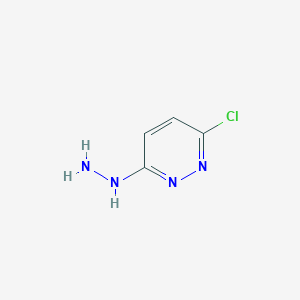

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQRYGWWZKUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169412 | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17284-97-8 | |

| Record name | 3-Chloro-6-hydrazinopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17284-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-hydrazino-pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17284-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-hydrazino-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-hydrazinopyridazine chemical properties and structure

An In-depth Technical Guide to 3-Chloro-6-hydrazinopyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-chloro-6-hydrazinopyridazine. This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Its unique molecular architecture allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry.[1][2]

Chemical Identity and Properties

3-Chloro-6-hydrazinopyridazine is a heterocyclic organic compound with the molecular formula C4H5ClN4.[2][3] It is recognized for its utility in synthesizing various bioactive molecules.[2] The presence of a chlorinated pyridazine ring enhances its reactivity, making it a valuable intermediate.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-chloro-6-hydrazinylpyridazine[3] |

| CAS Number | 17284-97-8[4] |

| Molecular Formula | C4H5ClN4[3][4] |

| InChI Key | FXYQRYGWWZKUFV-UHFFFAOYSA-N[3][4] |

| SMILES | NNC1=CC=C(Cl)N=N1[3][4] |

| PubChem CID | 100787[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 144.56 g/mol [4] |

| Appearance | White to cream to pale brown powder[3] |

| Melting Point | 137-141 °C[4][6] |

| Boiling Point (Predicted) | 271.0 ± 23.0 °C[6] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³[6] |

| pKa (Predicted) | 5.34 ± 0.20[6] |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C[6] |

Chemical Structure

The structure of 3-chloro-6-hydrazinopyridazine consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a hydrazine group at the 6-position.[2] The 3-chloro-6-hydrazinylpyridazine unit is planar.[7]

Caption: Molecular structure of 3-chloro-6-hydrazinopyridazine.

Experimental Protocols

Synthesis of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

This protocol describes the synthesis of a derivative of 3-chloro-6-hydrazinopyridazine.

Methodology:

-

Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in acetone.

-

Reflux the solution for 15 minutes.

-

Distill off the unreacted acetone to obtain the crude material.

-

Recrystallize the product from alcohol to yield colorless needles of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[7]

Caption: Synthesis workflow for a derivative.

Synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

This protocol outlines the synthesis of another derivative, highlighting the reactivity of the hydrazine group.

Methodology:

-

Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).

-

Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise with continuous stirring.

-

Add a few drops of acetic acid as a catalyst.

-

Reflux the solution for 2 hours, monitoring the reaction by TLC.

-

After completion, precipitate the product by adding water.

-

Filter the precipitate, dry it, and collect the colorless needles of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[8]

Caption: Reaction scheme for pyrazole synthesis.

Reactivity and Applications

3-Chloro-6-hydrazinopyridazine is a key intermediate in the synthesis of various heterocyclic compounds. The hydrazine moiety is particularly reactive and can undergo condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to afford a variety of heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, further increasing the synthetic utility of this compound.

Its derivatives have been investigated for a range of biological activities, making it a compound of interest in drug discovery and development.[2] It serves as a precursor in the synthesis of herbicides and pesticides, contributing to crop protection.[1]

Safety and Handling

3-Chloro-6-hydrazinopyridazine is harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation and may cause an allergic skin reaction.[9][10]

Precautionary Measures:

-

Handle in a well-ventilated area.[11]

-

Wear protective gloves, clothing, and eye/face protection.[9][11]

-

Wash hands and any exposed skin thoroughly after handling.[9][11]

-

Store in a cool, dry, and well-ventilated place with containers tightly closed.[9][11]

In case of accidental exposure, it is crucial to seek medical attention. For spills, use dry clean-up procedures and avoid generating dust.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-Chloro-6-hydrazinopyridazine | 17284-97-8 [smolecule.com]

- 3. 3-Chloro-6-hydrazinopyridazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Chloro-6-hydrazinopyridazine 97 17284-97-8 [sigmaaldrich.com]

- 5. 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8 [m.chemicalbook.com]

- 7. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 3-Chloro-6-hydrazinopyridazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Resurgence of the Pyridazine Scaffold: A Technical Guide to its Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged from the shadows of its diazine isomers to become a privileged scaffold in modern medicinal chemistry. Once underrepresented in clinically approved drugs, the unique physicochemical properties of the pyridazine ring are now being strategically exploited to address challenges in drug discovery, leading to a surge in its presence in developmental pipelines and recent drug approvals. This in-depth technical guide provides a comprehensive review of pyridazine compounds in medicinal chemistry, focusing on their synthesis, diverse biological activities, and the molecular pathways they modulate.

Physicochemical Properties and Advantages in Drug Design

The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive component for the design of novel therapeutics. Its adjacent nitrogen atoms create a significant dipole moment, which can facilitate advantageous interactions with biological targets.[1] This polarity also tends to increase the aqueous solubility of molecules, a crucial factor for drug formulation and bioavailability.[2] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling strong and specific interactions within protein binding pockets.[1] The pyridazine scaffold is often considered a bioisostere of other aromatic rings like phenyl, pyridine, or pyrimidine, allowing for the fine-tuning of properties such as lipophilicity and metabolic stability.[2]

Synthetic Strategies for Pyridazine Derivatives

A variety of synthetic routes have been developed to access the pyridazine core and its derivatives. One of the most common and versatile methods involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach allows for the introduction of diverse substituents on the pyridazine ring.

Experimental Protocol: Synthesis of a 6-Aryl-3(2H)-pyridazinone Derivative

This protocol describes a general procedure for the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one, a common pyridazine-based scaffold.

Materials:

-

Substituted β-aroylpropionic acid (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of the substituted β-aroylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). Purity is typically assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).

Biological Activities of Pyridazine Compounds

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds for drug discovery in various therapeutic areas. The following sections highlight some of the key pharmacological effects of these compounds, with quantitative data summarized in the accompanying tables.

Anticancer Activity

The anticancer potential of pyridazine-containing molecules is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines by targeting various key players in cancer progression, including receptor tyrosine kinases and cell cycle-regulating kinases.

Table 1: In Vitro Anticancer Activity of Representative Pyridazine Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyridazine-pyrazoline hybrid | UO-31 (Renal) | 0.65 | [3] |

| Pyridazine-pyrazoline hybrid | UO-31 (Renal) | 0.75 | [3] |

| 3,6-disubstituted pyridazine | T-47D (Breast) | 0.43 | [4] |

| 3,6-disubstituted pyridazine | MDA-MB-231 (Breast) | 0.99 | [4] |

| Pyrazolo-pyridazine derivative | MCF-7 (Breast) | 27.29 | [5] |

| Pyrazolo-pyridazine derivative | HepG-2 (Liver) | 17.30 | [5] |

| Pyridazine-containing compound | HCT-116 (Colon) | < IC50 of imatinib | [6] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 1-10 | [7] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | SK-MEL-28 (Melanoma) | 1-10 | [7] |

Kinase Inhibitory Activity

Many of the anticancer effects of pyridazine derivatives can be attributed to their ability to inhibit specific protein kinases that are often dysregulated in cancer. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyridazinone derivative | VEGFR-2 | 60.70 - 1800 | [5] |

| Pyridazine-containing compound | VEGFR-2 | 92.2% inhibition at 10 µM | [6] |

| Pyridazine-pyrazoline hybrid | EGFR | 650 | [3] |

| Pyrazolo-pyridazine derivative | EGFR | 391 | [5] |

| 3,6-disubstituted pyridazine | CDK2 | 20.1 | [4] |

| 3,6-disubstituted pyridazine | CDK2 | 43.8 | [4] |

| Pyrazolo-pyridazine derivative | CDK2/cyclin A2 | 550 | [5] |

Antimicrobial Activity

Certain pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microorganisms is an active area of research.

Table 3: Antimicrobial Activity of Pyridazine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridazinone derivative | S. aureus | 0.5 - 128 | [5] |

| Pyridazinone derivative | MRSA | 0.5 - 128 | [5] |

| Diarylurea pyridazinone | S. aureus | 16 | [5] |

| Diarylurea pyridazinone | C. albicans | 16 | [5] |

| Pyridazinone derivative | A. baumannii | 3.74 | [8] |

| Pyridazinone derivative | P. aeruginosa | 7.48 | [8] |

| Pyridazinone derivative | MRSA | 4.52 | [8] |

Other Biological Activities

The therapeutic potential of pyridazines extends beyond oncology and infectious diseases. Various derivatives have been investigated for their antihypertensive, anti-inflammatory, and anticonvulsant properties.

Table 4: Diverse Biological Activities of Pyridazine Derivatives

| Biological Activity | Assay/Model | Quantitative Data | Reference |

| Antihypertensive | Rat model | Significant reduction in mean arterial blood pressure | [9][10] |

| Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition of edema | [11] |

| Anticonvulsant | PTZ-induced seizures | 72.2% inhibition of convulsions | [12] |

| Vasorelaxant | Isolated rat aortic rings | EC50 values reported | [11] |

Signaling Pathways and Experimental Workflows

To exert their biological effects, pyridazine-based drugs modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of drug response.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13][14] Dysregulation of the EGFR pathway is a common feature of many cancers. Several pyridazine derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascade.[3][15]

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[16][17] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Pyridazine-based molecules have been identified as potent CDK2 inhibitors.[4][16]

Experimental Workflows

The discovery and development of pyridazine-based drugs follow a structured workflow, from initial hit identification to preclinical evaluation. A typical workflow for the development of a kinase inhibitor is depicted below.

Conclusion

The pyridazine scaffold has firmly established its position as a versatile and valuable platform in medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a wide array of biologically active compounds. The recent success of pyridazine-containing drugs in gaining regulatory approval is a testament to the growing appreciation of this heterocycle's potential. As our understanding of disease biology deepens, the strategic incorporation of the pyridazine nucleus into novel molecular designs will undoubtedly continue to yield promising new therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for innovative medicines.

References

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 7. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajpr.com [iajpr.com]

- 10. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Hydrazinopyridazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydrazinopyridazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological applications of these compounds. It includes detailed experimental protocols for their synthesis and for the evaluation of their antihypertensive, anticancer, and antimicrobial properties. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of their mechanism of action and evaluation processes.

Introduction

Hydrazinopyridazine derivatives are characterized by a pyridazine ring substituted with a hydrazine group. This structural motif serves as a versatile pharmacophore, leading to a wide array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating notable effects as antihypertensive, anticancer, and antimicrobial agents.[1][2][3] The ease of synthetic modification of the hydrazinopyridazine core allows for the exploration of structure-activity relationships and the optimization of lead compounds. This guide aims to provide a detailed resource for researchers involved in the discovery and development of drugs based on this promising scaffold.

Physicochemical Properties

The physicochemical properties of substituted hydrazinopyridazines are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and target binding.

2.1. Structural Characterization

The structures of newly synthesized hydrazinopyridazine derivatives are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure, including the position and nature of substituents on the pyridazine ring and the hydrazine moiety. For instance, the presence of an NH₂ group in a hydrazinopyridazine derivative can be confirmed by its characteristic signal in the ¹H-NMR spectrum.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups. Characteristic absorption bands for NH₂ groups (around 3355 cm⁻¹), C=O groups (around 1680 cm⁻¹), and C=S groups (around 1228 cm⁻¹) can be observed.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition through the observation of the molecular ion peak.[4]

2.2. Melting Point

The melting points of substituted hydrazinopyridazines are determined using open capillary tubes and are typically uncorrected.[5] These values provide an indication of the purity of the synthesized compounds.

Synthesis of Substituted Hydrazinopyridazines

A common and efficient method for the synthesis of hydrazinopyridazine derivatives involves the reaction of a corresponding chloro-substituted pyridazine with hydrazine hydrate.[4] The resulting hydrazinopyridazine can then be further modified to generate a library of derivatives.

Biological Activities

Substituted hydrazinopyridazines exhibit a broad spectrum of biological activities, which are summarized below.

4.1. Antihypertensive Activity

Several 3-hydrazinopyridazine derivatives have demonstrated potent antihypertensive activity, often comparable to or greater than that of the clinically used vasodilator hydralazine.[6] Their mechanism of action is believed to involve direct relaxation of vascular smooth muscle.[7]

Proposed Mechanism of Vasodilation:

The vasodilatory effect of hydralazine, a related compound, is thought to be mediated by the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[7] Additionally, some studies suggest the involvement of opening high-conductance Ca²⁺-activated K⁺ channels (BK(Ca)) and a prostacyclin-dependent pathway.[8][9]

4.2. Anticancer Activity

Numerous hydrazide-hydrazone derivatives, including those with a pyridazine core, have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis through caspase-dependent pathways and cell cycle arrest.[10][12]

4.3. Antimicrobial Activity

Hydrazide-hydrazone derivatives have shown significant activity against a range of bacterial and fungal pathogens.[13][14] The presence of the azomethine group (–NH–N=CH–) is considered crucial for their antimicrobial effects.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted hydrazinopyridazine derivatives from the literature.

Table 1: Physicochemical and Synthesis Data

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 7 | C₁₆H₁₃ClN₄ | - | - | [4] |

| 9 | C₂₃H₁₆Cl₂N₆ | 50 | 158-160 | [4] |

| 2f | C₁₈H₁₃N₂ | 71 | 202-204.9 | [5] |

Table 2: Biological Activity Data

| Compound ID | Activity Type | Assay/Cell Line | IC₅₀ / MIC (µM) | Reference |

| 7c | Antihypertensive | Spontaneously Hypertensive Rats | 4.9 times the activity of dihydralazine | [6] |

| 17 | Anticancer | SH-SY5Y | Induces G₀/G₁ cell cycle arrest at 10 µM | [10] |

| Various | Antimicrobial | S. aureus, E. coli, etc. | MIC values range from 32-512 µg/mL | [14] |

Detailed Experimental Protocols

6.1. General Synthesis of a Hydrazinopyridazine Derivative

This protocol is a general representation based on procedures found in the literature.[4]

-

Reaction Setup: A mixture of a 3-chloropyridazine derivative (0.01 mol) and hydrazine hydrate (excess) in a suitable solvent (e.g., ethanol) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the pure hydrazinopyridazine derivative.

6.2. In Vitro Antihypertensive Activity Screening

The following is a general protocol for assessing the vasorelaxant effects of the synthesized compounds.[15][16]

-

Tissue Preparation: A segment of an artery (e.g., rat aorta) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: The arterial ring is pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Data Recording: The isometric tension of the arterial ring is continuously recorded. The relaxant effect of the compound is expressed as a percentage of the pre-contraction.

-

Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) values are calculated.

6.3. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][17]

6.4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][18]

Conclusion

Substituted hydrazinopyridazines represent a valuable class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. This guide has provided a comprehensive overview of their physicochemical properties, synthetic methodologies, and key biological applications, along with detailed experimental protocols and data summaries to aid researchers in this field. Future work should focus on elucidating the precise mechanisms of action, particularly for their anticancer and antimicrobial effects, to facilitate the rational design of more potent and selective therapeutic agents.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. researchgate.net [researchgate.net]

- 18. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 3-Chloro-6-hydrazinopyridazine and Its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct mechanistic studies on 3-chloro-6-hydrazinopyridazine are not extensively available in current scientific literature. This guide provides an in-depth analysis of the known biological activities of its closely related derivatives to infer a plausible mechanism of action for the parent compound, which is primarily recognized as a versatile synthetic intermediate.

Core Introduction: A Scaffold for Bioactivity

3-Chloro-6-hydrazinopyridazine is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[1][2] Its pyridazine core, substituted with a reactive chlorine atom and a hydrazine group, makes it an ideal precursor for the synthesis of a diverse array of bioactive molecules.[1] While the direct biological effects of 3-chloro-6-hydrazinopyridazine are not well-documented, its derivatives have demonstrated significant pharmacological potential, particularly in oncology and cardiovascular medicine. This guide will focus on the cytotoxic and antihypertensive mechanisms exhibited by these derivatives to provide a comprehensive understanding of the potential biological impact of the 3-chloro-6-hydrazinopyridazine scaffold.

Inferred Mechanism of Action: Cytotoxicity via Apoptosis Induction

The most compelling evidence for the biological mechanism of compounds derived from 3-chloro-6-hydrazinopyridazine lies in their potential as cytotoxic agents. Studies on a series of 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines, have demonstrated potent activity against various cancer cell lines.[5][6] The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death, mediated by the activation of key executioner enzymes.[5][6]

Signaling Pathway: Caspase-3/7 Mediated Apoptosis

The cytotoxic derivatives of 3-chloro-6-hydrazinopyridazine have been shown to trigger the intrinsic apoptotic pathway. This culminates in the activation of caspase-3 and caspase-7, which are central to the execution phase of apoptosis. Once activated, these proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Figure 1: Inferred apoptotic pathway initiated by hydrazinopyridazine derivatives.

Quantitative Data: Cytotoxic Potency

The efficacy of 6-chloropyridazin-3-yl hydrazone and triazolo[4,3-b]pyridazine derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.[5][6] The data reveals that the cyclized triazolo[4,3-b]pyridazine derivatives generally exhibit greater cytotoxic potency than their hydrazone precursors.

| Compound Type | Derivative | Cell Line | IC50 (µM) |

| Hydrazone | 3a-q | SB-ALL, NALM-6, MCF-7 | Generally higher IC50 |

| Triazolo[4,3-b]pyridazine | 4f | SB-ALL | ~1.64-5.66 |

| Triazolo[4,3-b]pyridazine | 4f | NALM-6 | ~1.14-3.7 |

| Triazolo[4,3-b]pyridazine | 4j | SB-ALL | ~1.64-5.66 |

| Triazolo[4,3-b]pyridazine | 4j | NALM-6 | ~1.14-3.7 |

| Triazolo[4,3-b]pyridazine | 4q | SB-ALL | ~1.64-5.66 |

| Triazolo[4,3-b]pyridazine | 4q | NALM-6 | ~1.14-3.7 |

| Reference Drug | Doxorubicin | SB-ALL | 0.167 |

Table 1: Summary of IC50 values for cytotoxic derivatives of 3-chloro-6-hydrazinopyridazine. Data extracted from Aggarwal et al. (2019).[5]

Experimental Protocols

Determination of IC50 Values for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of cytotoxic compounds using a cell viability assay, such as the MTT or WST-8 assay.[4][7]

Figure 2: General workflow for determining the IC50 of a cytotoxic compound.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

-

Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Add a cell viability reagent (e.g., MTT, WST-8) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis. Luminescent or fluorescent assays are commonly used.

Figure 3: Workflow for a luminescent caspase-3/7 activation assay.

Protocol Steps (based on Promega's Caspase-Glo® 3/7 Assay): [1][3]

-

Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Apoptosis Induction: Treat cells with the test compound at various concentrations and for different durations. Include positive and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Assay Execution: Add the prepared reagent to each well of the plate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

-

Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of caspase-3/7 activity.

Broader Context: Antihypertensive Potential of Hydrazinopyridazines

Beyond cytotoxicity, the hydrazinopyridazine scaffold is historically associated with antihypertensive activity. The archetypal drug, hydralazine, is a well-known vasodilator.[10] While the precise mechanism of hydralazine is complex and not fully elucidated, it is understood to act directly on vascular smooth muscle to induce relaxation, thereby lowering blood pressure.[10][11] This effect is thought to involve the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.[10] Some pyridazine derivatives may also exert their effects by modulating the activity of endothelial nitric oxide synthase (eNOS) or by interacting with adrenergic receptors.[12][13]

Conclusion

While the direct mechanism of action of 3-chloro-6-hydrazinopyridazine in biological systems remains to be fully characterized, the pronounced and well-documented cytotoxic effects of its derivatives provide a strong basis for an inferred mechanism. The induction of apoptosis via the activation of caspase-3 and -7 is a key pathway through which these compounds exert their anticancer potential. Furthermore, the established antihypertensive properties of the broader hydrazinopyridazine class suggest that derivatives of 3-chloro-6-hydrazinopyridazine may also hold promise as cardiovascular agents. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the therapeutic potential of this versatile chemical scaffold and outlining the experimental approaches necessary to further elucidate its biological functions. Future research should aim to investigate the direct biological targets of 3-chloro-6-hydrazinopyridazine and its metabolites to build a more complete mechanistic picture.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation for Their Anticancer Efficacy via Calcium/Calmodulin Signaling and Mitochondrial Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase 3/7 Activity [protocols.io]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Vascular effects of tetramethylpyrazine: direct interaction with smooth muscle alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyridazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Initially synthesized in the late 19th century, its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, have rendered it an attractive moiety for the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of pyridazine-based compounds, detailing seminal synthetic methodologies and the evolution of their therapeutic applications. We delve into the mechanisms of action of key pyridazine-containing drugs, presenting quantitative data from clinical trials and detailed experimental protocols for their synthesis and biological evaluation. This document serves as a critical resource for researchers and professionals engaged in the field of drug discovery and development, offering insights into the rich history and promising future of this versatile heterocyclic core.

Introduction: The Emergence of a Pharmacophore

Though known for over a century, the pyridazine ring system was initially less explored than its isomeric diazines, pyrimidine and pyrazine, primarily due to its rarity in natural products.[1][2] The term "pyridazine" was first coined by Knorr in 1885.[1] However, it was the pioneering work of German chemist Emil Fischer in 1886 that first described the preparation of a pyridazine derivative during his investigations into indole synthesis.[3][4] This was followed by the first synthesis of the unsubstituted parent pyridazine heterocycle by Tauber in 1895.[1]

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, such as a high dipole moment and the capacity for strong hydrogen bonding.[1][5] These characteristics have proven to be advantageous in drug design, influencing properties like solubility, metabolic stability, and target engagement.[5][6] Consequently, the pyridazine scaffold has been incorporated into a diverse range of biologically active molecules, including herbicides and, most notably, a growing number of therapeutic agents.[3][7]

This guide will explore the historical milestones in pyridazine chemistry, from its initial synthesis to its establishment as a key pharmacophore in modern drug discovery. We will examine the development of significant pyridazine-based drugs, focusing on their synthesis, mechanism of action, and clinical significance.

Historical Synthesis of the Pyridazine Core

The early syntheses of pyridazines laid the foundation for the development of a plethora of derivatives with diverse biological activities.

Fischer's Landmark Preparation

In the course of his seminal work on the Fischer indole synthesis in 1886, Emil Fischer inadvertently prepared the first pyridazine derivative. The reaction involved the condensation of phenylhydrazine with levulinic acid.[3][4] While the primary focus of his work was the synthesis of indoles, this serendipitous discovery marked the entry of pyridazines into the realm of organic chemistry.

Tauber's Synthesis of the Parent Heterocycle

The first synthesis of the unsubstituted pyridazine ring was achieved by Tauber in 1895.[1] A common route to the parent heterocycle involves the oxidation of benzocinnoline to pyridazine-3,6-dicarboxylic acid, followed by decarboxylation.[3]

General Synthetic Strategies

Over the years, several versatile methods for the synthesis of pyridazine and its derivatives have been developed. A widely employed strategy involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or γ-ketoacids, with hydrazine or its derivatives.[3][8]

Another common and efficient method for preparing pyridazinones is the condensation of maleic anhydride or its derivatives with hydrazines.[8]

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide

A notable and practical synthesis of the parent pyridazine ring starts from maleic hydrazide. The following protocol provides a general outline of this procedure.

Materials:

-

Maleic hydrazide

-

Phosphoryl chloride (POCl₃)

-

Red phosphorus

-

Hydriodic acid (HI)

-

Sodium hydroxide (NaOH)

-

Appropriate solvents (e.g., toluene, water)

Procedure:

-

Chlorination of Maleic Hydrazide: Maleic hydrazide is treated with phosphoryl chloride (POCl₃) to yield 3,6-dichloropyridazine. This reaction is typically carried out at elevated temperatures.

-

Reductive Dehalogenation: The resulting 3,6-dichloropyridazine is then subjected to reductive dehalogenation to form pyridazine. A common method involves heating with red phosphorus and hydriodic acid.

-

Work-up and Purification: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide. The crude pyridazine is then extracted with an organic solvent and purified by distillation or chromatography.

Pyridazine-Based Compounds in Modern Medicine

The unique structural and electronic properties of the pyridazine core have led to its incorporation into several successful therapeutic agents. This section details the discovery, mechanism of action, and clinical data for three prominent pyridazine-containing drugs: Minaprine, Relugolix, and Deucravacitinib.

Minaprine: An Early Pyridazine Antidepressant

Minaprine, a 3-aminopyridazine derivative, was developed as a psychotropic agent and used in France for the treatment of depression.[6][9] Although it was later withdrawn from the market due to side effects, its novel mechanism of action set it apart from traditional antidepressants of its time.[6]

Minaprine exhibits a multifaceted pharmacological profile, primarily acting on the serotonin and dopamine systems.[10][11] Its key mechanisms include:

-

Reversible Inhibition of Monoamine Oxidase-A (MAO-A): Minaprine is a reversible inhibitor of MAO-A, the enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine. This inhibition leads to increased synaptic availability of these neurotransmitters.[1][2]

-

Serotonin 5-HT2 Receptor Antagonism: It acts as an antagonist at serotonin 5-HT2 receptors.[1][10]

-

Dopamine D1 and D2 Receptor Agonism: Minaprine displays agonist activity at both D1 and D2 dopamine receptors.[1]

The efficacy of minaprine in treating major depression was evaluated in several clinical trials. The following table summarizes key quantitative findings from these early studies.

| Study | Comparator | Number of Patients | Minaprine Dosage | Duration | Primary Efficacy Endpoint(s) | Key Findings |

| Amsterdam et al. (1989)[4] | Placebo | 190 | 100-400 mg/day | Not Specified | Not Specified | Demonstrated significant antidepressant action compared to placebo, with the most evident effect at 400 mg/day. |

| Bohacek et al. (1987)[5] | Imipramine | 104 | 200 mg/day | 4 weeks | HDRS, Zung Self-Rating Scale | Showed comparable efficacy to imipramine, with a potentially more rapid onset of action. |

| Montgomery et al. (1991)[5] | Imipramine | 112 | 200 mg/day & 300 mg/day | 6 weeks | HDRS | The response rate for minaprine 200 mg/day was similar to imipramine 150 mg/day. |

HDRS: Hamilton Depression Rating Scale

The following protocol outlines a general method for assessing the in vitro inhibition of MAO-A by minaprine, based on methods used for similar compounds.[10][12]

Materials:

-

Rat brain mitochondria (as a source of MAO-A)

-

Kynuramine (substrate)

-

Minaprine (test compound)

-

Clorgyline (positive control inhibitor)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from rat brain tissue using differential centrifugation.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the mitochondrial suspension, and varying concentrations of minaprine or the positive control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer (excitation ~315 nm, emission ~380 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of minaprine and determine the IC₅₀ value by non-linear regression analysis.

Relugolix: An Oral GnRH Receptor Antagonist

Relugolix is a more recent example of a pyridazine-containing drug, representing a significant advancement in androgen deprivation therapy.[4] It is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer and symptoms associated with uterine fibroids.[4][13]

Relugolix exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[4][14] This direct antagonism prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in LH levels leads to a rapid and sustained decrease in testosterone production in men and estrogen production in women.[11][15] A key advantage of Relugolix over GnRH agonists is the avoidance of an initial "testosterone flare."[4]

The efficacy of relugolix in achieving and maintaining castration-level testosterone was demonstrated in the pivotal Phase 3 HERO study.[10][16]

| Study | Comparator | Number of Patients | Relugolix Dosage | Duration | Primary Efficacy Endpoint | Key Findings |

| HERO Study[10][17] | Leuprolide Acetate | 934 | 120 mg once daily | 48 weeks | Sustained castration rate (testosterone < 50 ng/dL) | Relugolix achieved a sustained castration rate of 96.7%, which was superior to leuprolide acetate (88.8%). |

The following protocol describes a general method for a competitive radioligand binding assay to determine the affinity of relugolix for the GnRH receptor.[18][19]

Materials:

-

Cell membranes expressing the human GnRH receptor (e.g., from HEK293 cells)

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist)

-

Relugolix (test compound)

-

Unlabeled GnRH (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human GnRH receptor.

-

Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH analog and varying concentrations of relugolix.

-

Non-specific Binding: Include control tubes with an excess of unlabeled GnRH to determine non-specific binding.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of relugolix and determine the IC₅₀ and Ki values using non-linear regression analysis.

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][20] It is approved for the treatment of moderate-to-severe plaque psoriasis and represents a new class of targeted immunomodulators.[2]

Deucravacitinib has a unique mechanism of action, acting as an allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase domain (JH2) of TYK2, rather than the highly conserved ATP-binding site in the catalytic domain (JH1).[2] This allosteric binding locks TYK2 in an inactive conformation, thereby inhibiting the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[20] This high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is thought to contribute to its favorable safety profile.[20]

The efficacy of deucravacitinib in plaque psoriasis has been established in the POETYK PSO-1 and PSO-2 phase 3 clinical trials.[19]

| Study | Comparator(s) | Number of Patients | Deucravacitinib Dosage | Duration | Primary Efficacy Endpoint(s) | Key Findings |

| POETYK PSO-1 | Placebo, Apremilast | 666 | 6 mg once daily | 52 weeks | PASI 75 and sPGA 0/1 at week 16 | Deucravacitinib was superior to both placebo and apremilast at week 16. |

| POETYK PSO-2 | Placebo, Apremilast | 1020 | 6 mg once daily | 52 weeks | PASI 75 and sPGA 0/1 at week 16 | Confirmed the superiority of deucravacitinib over placebo and apremilast. |

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to quantify kinase inhibition. The following is a general protocol for a TYK2 TR-FRET assay.[16]

Materials:

-

Recombinant human TYK2 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Deucravacitinib (test compound)

-

Staurosporine (positive control)

-

Assay buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Stop solution (e.g., EDTA)

-

TR-FRET compatible microplate reader

Procedure:

-

Assay Setup: In a 384-well plate, add assay buffer, deucravacitinib at various concentrations, and the TYK2 enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution containing EDTA.

-

Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubation: Incubate the plate in the dark at room temperature to allow for the development of the FRET signal.

-

Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value for deucravacitinib by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The journey of pyridazine-based compounds from their initial, almost accidental, discovery to their current status as key components of innovative medicines is a testament to the power of heterocyclic chemistry in drug discovery. The unique electronic and structural features of the pyridazine core have been successfully exploited to design molecules with diverse and potent biological activities.

The examples of minaprine, relugolix, and deucravacitinib highlight the versatility of the pyridazine scaffold in targeting a wide range of biological pathways, from neurotransmitter systems to hormone receptors and intracellular signaling kinases. The development of these drugs underscores the importance of understanding structure-activity relationships and leveraging specific physicochemical properties to achieve desired therapeutic outcomes.

As our understanding of disease biology continues to grow, so too will the opportunities for designing novel pyridazine-based therapeutics. The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and computational drug design, promises to yield a new generation of medicines with improved efficacy, selectivity, and safety profiles. The rich history of the pyridazine core serves as both an inspiration and a valuable guide for future endeavors in the relentless pursuit of new treatments for human diseases.

References

- 1. “Improved Process For The Preparation Of Highly Pure Relugolix” [quickcompany.in]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Synthesis Process Of Relugolix Ksm 308831 94 9 Manufacture and Synthesis Process Of Relugolix Ksm 308831 94 9 Supplier in China [volsenchem.com]

- 7. Intermediate compound for preparing relugolix, preparation method of intermediate compound and preparation method of relugolix - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. CN113444105A - Preparation method of Relugolix - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. bmglabtech.com [bmglabtech.com]

- 20. In vitro inhibition of brain mitochondrial monoamine oxidase by 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-6-hydrazinopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-6-hydrazinopyridazine, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for 3-Chloro-6-hydrazinopyridazine, this document presents data from structurally analogous compounds to provide a reliable estimation of its spectroscopic characteristics. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Chloro-6-hydrazinopyridazine based on the analysis of structurally related molecules. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridazine-H | 7.0 - 7.5 | Doublet | 8.0 - 10.0 |

| Pyridazine-H | 7.5 - 8.0 | Doublet | 8.0 - 10.0 |

| -NH- | 4.0 - 5.0 | Broad Singlet | - |

| -NH₂ | 8.0 - 9.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridazine-C (C-Cl) | 150 - 155 |

| Pyridazine-C (C-N) | 158 - 163 |

| Pyridazine-CH | 120 - 125 |

| Pyridazine-CH | 130 - 135 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong, Broad |

| C=N Stretch (Pyridazine Ring) | 1580 - 1650 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| N-N Stretch | 1000 - 1100 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| Predicted [M]+ Peak (m/z) | 144 |

| Predicted [M+2]+ Peak (m/z) | 146 (approx. 1/3 intensity of [M]+) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of 3-Chloro-6-hydrazinopyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 3-Chloro-6-hydrazinopyridazine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This may require a larger sample quantity or a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of 3-Chloro-6-hydrazinopyridazine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a few drops of the sample solution onto the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the gas phase within the ion source.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

-

This will cause the molecules to ionize, primarily forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Synthesis Workflow

The synthesis of 3-Chloro-6-hydrazinopyridazine is typically achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up steps, including cooling, filtration, and washing, are necessary to isolate and purify the final 3-Chloro-6-hydrazinopyridazine.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-hydrazinopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-6-hydrazinopyridazine, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental data, this document outlines established methodologies for determining these crucial parameters and presents expected qualitative solubility in common laboratory solvents, alongside a discussion of its anticipated stability under various conditions.

Physicochemical Properties

3-Chloro-6-hydrazinopyridazine is a solid, off-white to pale brown powder with the following key identifiers:

| Property | Value |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 17284-97-8 |

| Melting Point | 137-141 °C |

Solubility Profile

Precise quantitative solubility data for 3-Chloro-6-hydrazinopyridazine in a range of common solvents is not extensively documented in publicly available literature. However, based on the chemical structure, which includes a polar hydrazine group and a pyridazine ring, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility at ambient temperature. It is strongly recommended that quantitative solubility studies be performed for specific applications.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Protic, Polar | Sparingly Soluble | The hydrazine and pyridazine moieties can form hydrogen bonds with water, but the overall molecule has nonpolar regions. |

| Methanol | Protic, Polar | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent. |

| Acetone | Aprotic, Polar | Moderately Soluble | While polar, acetone is a weaker solvent than DMSO or DMF for this type of compound. |

| Acetonitrile | Aprotic, Polar | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but may be less effective than more polar solvents. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Slightly Soluble | The polarity of the molecule will likely limit its solubility in nonpolar solvents. |

| Hexane | Aprotic, Nonpolar | Insoluble | The significant polarity of the compound makes it unlikely to dissolve in highly nonpolar solvents like hexane. |

Stability Profile

3-Chloro-6-hydrazinopyridazine is generally reported to be stable under normal storage conditions.[1] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] However, its stability can be influenced by several factors, particularly pH, light, and temperature.

pH Stability: The hydrazine group imparts basic properties to the molecule. In acidic solutions, it is likely to be protonated, forming a more water-soluble salt. Conversely, in strongly basic conditions, the potential for hydrolysis of the chloro group or other degradation pathways may increase.

Thermal Stability: As a solid, the compound is stable at ambient temperatures. The provided melting point of 137-141 °C indicates its thermal stability range in the solid state. Stability in solution at elevated temperatures would need to be determined experimentally.

Photostability: Compounds with aromatic heterocyclic rings can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to decomposition over time. It is advisable to handle and store the compound protected from light.

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of 3-Chloro-6-hydrazinopyridazine, the following experimental methodologies are recommended.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of 3-Chloro-6-hydrazinopyridazine to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 3-Chloro-6-hydrazinopyridazine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its potential degradation products.

Methodology:

-

Forced Degradation Studies: Subject solutions of 3-Chloro-6-hydrazinopyridazine to stress conditions to intentionally induce degradation. This typically includes:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature.

-

Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.

-

-

Chromatographic Conditions Development: Develop an HPLC method (typically reverse-phase) that can effectively separate the parent peak of 3-Chloro-6-hydrazinopyridazine from all degradation product peaks. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Store accurately weighed samples of 3-Chloro-6-hydrazinopyridazine in appropriate containers under controlled conditions (e.g., 25 °C/60% RH and 40 °C/75% RH for accelerated stability).

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.

-

Analysis: Analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and any other relevant parameters.

-

Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions for the compound.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of 3-Chloro-6-hydrazinopyridazine.

Caption: Experimental Workflow for Solubility Determination.

References

Unlocking the Therapeutic Potential of Pyridazine Derivatives: A Technical Guide to Key Molecular Targets

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the promising therapeutic targets of pyridazine derivatives. This class of heterocyclic compounds has demonstrated a broad spectrum of biological activities, positioning them as a versatile scaffold in modern medicinal chemistry. This document outlines key molecular targets in oncology, inflammation, infectious diseases, and neuroprotection, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique physicochemical properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. These compounds have garnered considerable attention for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide serves as a comprehensive resource, summarizing the current landscape of pyridazine-based drug development and highlighting key molecular targets that are being actively explored.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation and Survival

Pyridazine derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and DNA repair mechanisms.[3][4]

Key Anticancer Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[5] Pyridazine-containing compounds have been shown to inhibit the VEGFR-2 signaling pathway, thereby impeding tumor neovascularization.[6]

-

Poly (ADP-ribose) Polymerase (PARP): These enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death.[5][7][8] Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent PARP inhibitors.[9]

-